Infrared absorber 660

Übersicht

Beschreibung

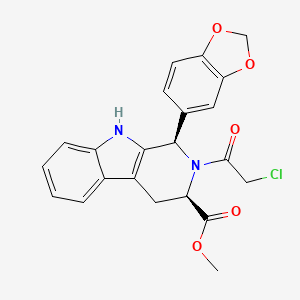

“Infrared absorber 660” is a product used for research purposes. It has a molecular formula of C34H39BF4N2 and a molecular weight of 562.5 g/mol. It is not intended for human or veterinary use. It is used in the design of high-performance broadband long wavelength infrared (LWIR) absorbers . These absorbers are characterized by a compact configuration, broad operational bandwidth, high absorption efficiency, and polarization- and angle-insensitive characteristics .

Wissenschaftliche Forschungsanwendungen

Thermal Imaging

Infrared absorber 660 has shown great scientific value and advantages in thermal imaging . The long-wave infrared (LWIR) spectrum, which the absorber is designed to work with, is highly coincident with the wavelength of electromagnetic waves radiated by the human body. This makes it a main band of infrared thermal imaging .

Radiation Modulation

The absorber is also beneficial in the field of radiation modulation . Designing a broadband absorber with an ultra-high absorption rate has always been a challenge. However, the Infrared absorber 660, with its high absorption average of 99.7% in wavelengths from 9.7 μm to 12.0 μm, has made significant strides in this area .

Infrared Detecting

The meta-structure absorber, which is a part of the Infrared absorber 660, has application prospects in infrared detecting . It exhibits excellent polarization independence and maintains an absorption rate of over 85% even when the incident angle increases from 0° up to 60° .

Infrared Camouflage

Infrared absorber 660 can be used in infrared camouflage . By modulating the size of the structure, the meta-structure absorber can achieve a high absorption rate of 95.6%, covering the entire LWIR band (8–14 μm in wavelength) .

Radiation Cooling

Another potential application of Infrared absorber 660 is in radiation cooling . The high absorption rate and the ability to cover the entire LWIR band make it a suitable candidate for this application .

Infrared Thermal Emitters

The absorber has tremendous applications in many areas, such as infrared thermal emitters . It demonstrates absorption band from long to very long-wavelength ranges (15.7–37.9 µm), achieving an average absorption efficiency of 95.16% and a satisfactory absorption bandwidth of 19.2 µm .

Imaging

Infrared absorber 660 can also be used in imaging . The absorber possesses the properties of polarization independence and incident angle insensitivity, making it a good fit for imaging applications .

Photodetectors

Lastly, Infrared absorber 660 can be used in photodetectors . The high absorptivity and large bandwidth of the absorber make it a suitable candidate for photodetector applications .

Wirkmechanismus

Target of Action

The primary target of the Infrared Absorber 660 is the infrared spectrum , specifically the long-wave infrared (LWIR) spectrum . The compound is designed to interact with electromagnetic waves within this spectrum, which can efficiently avoid the absorption of atmospheric components such as water, carbon dioxide, and ozone .

Mode of Action

The Infrared Absorber 660 operates based on localized surface plasmon resonance . This phenomenon occurs when the frequency of light hitting a metal surface matches the natural frequency of surface electrons oscillating against the restoring force of positive nuclei. The compound exhibits a peak absorption exceeding 99% for both transverse electric (TE) wave and transverse magnetic ™ wave in the 1.5–1.8 μm range .

Biochemical Pathways

When the absorbers are surrounded by gas or liquid, the resonant wavelength will shift due to the change of refractive index . This property makes it valuable in various fields, including medical thermal imaging .

Pharmacokinetics

absorption properties are of significant interest. The compound can achieve a high absorption rate of 95.6%, covering the entire LWIR band (8–14 μm in wavelength) by modulating the size of the structure .

Result of Action

The result of the Infrared Absorber 660’s action is the creation of a near perfect absorber that is highly tunable, angle insensitive, and has polarization independence for LWIR . This leads to a very high absorption average of 99.7% in wavelengths from 9.7 μm to 12.0 μm .

Action Environment

The action of the Infrared Absorber 660 is influenced by the surrounding environment. For instance, when the incident angle increases from 0° up to 60°, the absorption rate maintains over 85% . This suggests that the compound’s action, efficacy, and stability are robust against changes in the environmental conditions.

Safety and Hazards

While specific safety and hazard information for “Infrared absorber 660” is not available, it’s important to note that high power LEDs, such as those used in infrared applications, have a high optical radiating power and a small light emitting surface, resulting in brightness of the light emission surface that is significant with respect to the lamps safety standard .

Zukünftige Richtungen

The future directions for “Infrared absorber 660” and similar materials include their potential applications in many areas, such as infrared detecting, infrared camouflage, radiation cooling, and other fields . The absorber can be easily integrated into a standardized micro/nano manufacture process for cost-effective large-scale production . The generalized design principle employing the optimized method opens up new avenues for realizing target absorption, reflection, and transmission based on more complicated structure configurations .

Eigenschaften

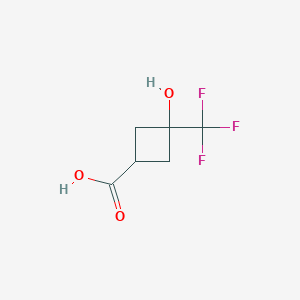

IUPAC Name |

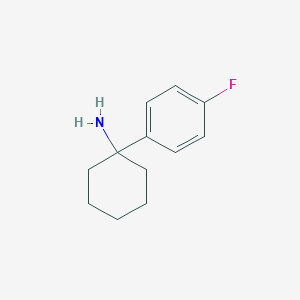

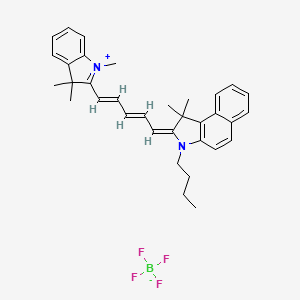

(2E)-3-butyl-1,1-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N2.BF4/c1-7-8-24-36-29-23-22-25-16-12-13-17-26(25)32(29)34(4,5)31(36)21-11-9-10-20-30-33(2,3)27-18-14-15-19-28(27)35(30)6;2-1(3,4)5/h9-23H,7-8,24H2,1-6H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPYSJFQDNJJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=CC=CC=C5C4(C)C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\C=C\C4=[N+](C5=CC=CC=C5C4(C)C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172491-72-4 | |

| Record name | 3-Butyl-2-[5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[e]indolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.